1-Bromo-2-fluoropropane
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Overview
Description
1-Bromo-2-fluoropropane is an organic compound with the molecular formula C₃H₆BrF It is a halogenated derivative of propane, where one hydrogen atom is replaced by a bromine atom and another by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoropropane can be synthesized through halogen exchange reactions. One common method involves the reaction of 1-bromo-2-chloropropane with potassium fluoride in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction typically proceeds at elevated temperatures to facilitate the exchange of chlorine with fluorine.
Industrial Production Methods: On an industrial scale, the production of propane, 1-bromo-2-fluoro- may involve the direct fluorination of 1-bromopropane using elemental fluorine or a fluorinating agent such as cobalt trifluoride. This method requires stringent control of reaction conditions to ensure selectivity and yield.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. Common reagents include sodium hydroxide or potassium cyanide.
Elimination Reactions: In the presence of a strong base like sodium ethoxide, propane, 1-bromo-2-fluoro- can undergo elimination to form alkenes.
Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol at reflux temperature.
Elimination: Sodium ethoxide in ethanol, heated under reflux.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 2-fluoropropane or 2-cyanopropane.
Elimination: Formation of propene.
Oxidation: Formation of 2-fluoropropanoic acid.
Reduction: Formation of propane.
Scientific Research Applications
1-Bromo-2-fluoropropane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, especially those requiring fluorinated moieties.
Industry: Utilized in the manufacture of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of propane, 1-bromo-2-fluoro- in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a carbanion, depending on the reaction conditions. The bromine atom, being a good leaving group, facilitates these reactions. The fluorine atom, due to its high electronegativity, can influence the reactivity and stability of intermediates, thereby affecting the overall reaction pathway.
Comparison with Similar Compounds
1-Bromo-2-chloropropane: Similar in structure but with chlorine instead of fluorine.
1-Bromo-2-iodopropane: Contains iodine instead of fluorine.
1-Bromo-2-methylpropane: Methyl group instead of fluorine.
Uniqueness: 1-Bromo-2-fluoropropane is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The fluorine atom’s high electronegativity and small size make it particularly valuable in modifying the electronic and steric characteristics of the molecule, which can be advantageous in various applications.
Properties
IUPAC Name |
1-bromo-2-fluoropropane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrF/c1-3(5)2-4/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMOYZCKOYEADZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrF |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862770 |
Source
|
Record name | 1-Bromo-2-fluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.98 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1871-72-3 |
Source
|
Record name | Propane, 1-bromo-2-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001871723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-2-fluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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